molecular formula C21H18O5 B14334810 Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate CAS No. 105488-34-4

Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate

Cat. No.: B14334810
CAS No.: 105488-34-4
M. Wt: 350.4 g/mol
InChI Key: KRAZSLKRFFQDTC-UHFFFAOYSA-N
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Description

Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate is a complex organic compound with a unique structure that includes an anthracene core

Preparation Methods

The synthesis of Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate typically involves the reaction of anthracene derivatives with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the anthracene core, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. The exact pathways involved depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Diethyl (10-oxoanthracen-9(10H)-ylidene)propanedioate can be compared with other anthracene derivatives such as:

    Anthracene-9,10-dione: Similar in structure but with different reactivity and applications.

    9,10-Dihydroanthracene: A reduced form with distinct chemical properties.

    Anthracene-9-carboxylic acid: Another derivative with unique applications in organic synthesis.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.

Properties

CAS No.

105488-34-4

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

diethyl 2-(10-oxoanthracen-9-ylidene)propanedioate

InChI

InChI=1S/C21H18O5/c1-3-25-20(23)18(21(24)26-4-2)17-13-9-5-7-11-15(13)19(22)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3

InChI Key

KRAZSLKRFFQDTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=O)C3=CC=CC=C31)C(=O)OCC

Origin of Product

United States

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